![molecular formula C8H6FNO2 B1393117 (5-Fluorofuro[2,3-b]pyridin-2-yl)methanol CAS No. 1186310-91-7](/img/structure/B1393117.png)
(5-Fluorofuro[2,3-b]pyridin-2-yl)methanol
Übersicht
Beschreibung
(5-Fluorofuro[2,3-b]pyridin-2-yl)methanol, also known as 5-Fluoropyridin-2-ylmethanol, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless, odorless, and crystalline solid with a molecular formula of C6H5FNO2. It is widely used in the synthesis of a variety of compounds and has been studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Applications in Medicinal Chemistry
5-HT1A Receptor Agonists
A study by Vacher et al. (1999) focused on improving oral bioavailability of 5-HT1A receptor agonists, a class of compounds that includes derivatives of pyridinemethylamine. The incorporation of a fluorine atom in these compounds enhanced their 5-HT1A agonist activity, indicating their potential in treating conditions such as depression (Vacher et al., 1999).
P2X7 Antagonists in Mood Disorders
Research by Chrovian et al. (2018) explored the synthesis of tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine derivatives, which are P2X7 antagonists. These compounds, which include (5-Fluorofuro[2,3-b]pyridin-2-yl)methanol derivatives, were examined for their potential in treating mood disorders (Chrovian et al., 2018).
Applications in Chemistry and Materials Science
Catalysis and Ethylene Oligomerization
A study by Kermagoret and Braunstein (2008) discussed the use of nickel complexes with pyridin-2-yl)methanol for catalyzing ethylene oligomerization. This research highlights the potential application of these compounds in industrial catalysis (Kermagoret & Braunstein, 2008).
Polymer Solar Cells
Chen et al. (2017) developed alcohol-soluble conjugated polymers incorporating pyridine for use as cathode interfacial layers in polymer solar cells. This research underscores the role of pyridine derivatives in enhancing the efficiency of solar cells (Chen et al., 2017).
Theoretical and Computational Studies
- Theoretical Analysis: A theoretical study by Trivedi (2017) on similar compounds, including (4-fluorophenyl)(pyridine-2yl) methanol, used density functional theory to understand the molecule's active sites and structure-activity relationships. This indicates the importance of computational chemistry in understanding the properties of such compounds (Trivedi, 2017).
Eigenschaften
IUPAC Name |
(5-fluorofuro[2,3-b]pyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-6-1-5-2-7(4-11)12-8(5)10-3-6/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLVIXKYMXGFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=NC=C1F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674108 | |
| Record name | (5-Fluorofuro[2,3-b]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluorofuro[2,3-b]pyridin-2-yl)methanol | |
CAS RN |
1186310-91-7 | |
| Record name | (5-Fluorofuro[2,3-b]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B1393034.png)
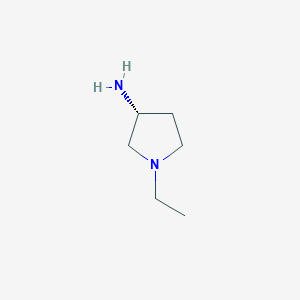
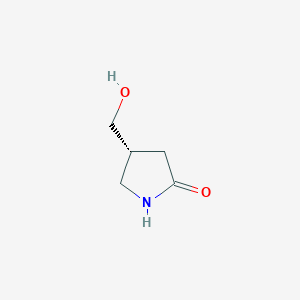
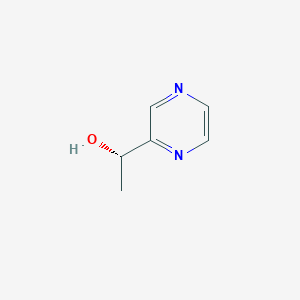


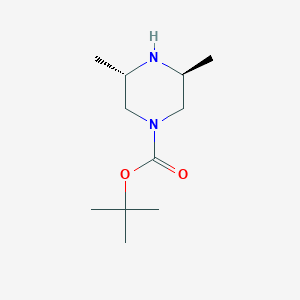
![5-[(2-Aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1393046.png)
![N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B1393050.png)
![{2-[(Isoxazol-5-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1393051.png)

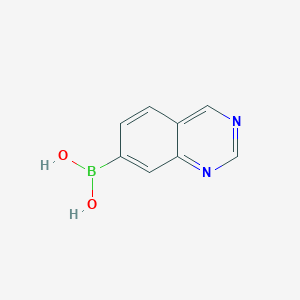
![[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid](/img/structure/B1393055.png)
